molecular formula C31H25N5O5S B11431466 (2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11431466
M. Wt: 579.6 g/mol
InChI Key: XTQSCKSLCFZUDQ-PKAZHMFMSA-N
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Description

The compound “(2Z)-2-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that features multiple functional groups, including methoxy, phenyl, pyrazole, and thiazolotriazine moieties. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazole ring, the introduction of methoxy groups, and the construction of the thiazolotriazine core. Each step would require specific reagents and conditions, such as:

    Formation of Pyrazole Ring: This might involve the reaction of a hydrazine derivative with a diketone under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a strong acid or base.

    Construction of Thiazolotriazine Core: This could involve cyclization reactions using thiourea and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification Techniques: Employing chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrazole ring to a pyrazoline.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while reduction of the pyrazole ring could produce pyrazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple functional groups that could interact with biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: It could interact with enzymes, receptors, or DNA.

    Pathways Involved: The compound might modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: can be compared with other pyrazole or thiazolotriazine derivatives.

    Unique Features: The presence of both pyrazole and thiazolotriazine rings, along with multiple methoxy groups, might confer unique chemical and biological properties.

Highlighting Uniqueness

The combination of these functional groups in a single molecule could result in unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H25N5O5S

Molecular Weight

579.6 g/mol

IUPAC Name

(2Z)-2-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C31H25N5O5S/c1-39-23-12-9-19(10-13-23)15-24-29(37)32-31-36(33-24)30(38)27(42-31)17-21-18-35(22-7-5-4-6-8-22)34-28(21)20-11-14-25(40-2)26(16-20)41-3/h4-14,16-18H,15H2,1-3H3/b27-17-

InChI Key

XTQSCKSLCFZUDQ-PKAZHMFMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)OC)C6=CC=CC=C6)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)OC)C6=CC=CC=C6)SC3=NC2=O

Origin of Product

United States

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